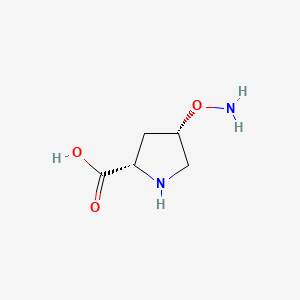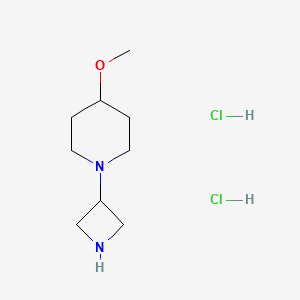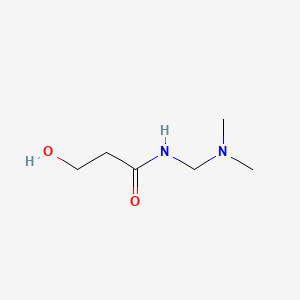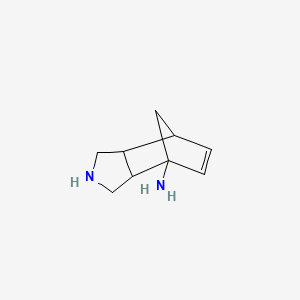
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride is an important organic intermediate . It can be used in agrochemical, pharmaceutical, and dyestuff applications .
Molecular Structure Analysis
The molecular formula of this compound is C15H25Cl2N3O2 . The molecular weight is 350.3 g/mol . The InChI string representation of its structure is InChI=1S/C15H23N3O2.2ClH/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13;;/h4-7H,8-11,16H2,1-3H3;2*1H . The canonical SMILES representation is CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 350.3 g/mol . It is slightly soluble in water . More specific physical and chemical properties such as boiling point, melting point, and density were not available in the retrieved data.
Mechanism of Action
Target of Action
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride is an important organic intermediate . It is used in the production of agrochemicals, pharmaceuticals, and dyestuffs . .
Mode of Action
As an organic intermediate, it is likely involved in various chemical reactions that lead to the formation of different compounds in the fields of agrochemicals, pharmaceuticals, and dyestuffs .
Biochemical Pathways
As an organic intermediate, it is likely involved in various biochemical reactions, but the exact pathways and their downstream effects would depend on the specific context of its use .
Pharmacokinetics
As an organic intermediate, its bioavailability would likely depend on the specific compounds it is used to produce .
Result of Action
As an organic intermediate, its effects would likely be seen in the properties of the compounds it helps to produce .
Action Environment
It is slightly soluble in water and should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents .
Safety and Hazards
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area . If inhaled, the affected individual should be moved to fresh air and kept at rest in a position comfortable for breathing .
Biochemical Analysis
Biochemical Properties
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is slightly soluble in water and is used primarily for research purposes . The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. For instance, it may interact with oxidizing agents, leading to changes in the biochemical pathways it is involved in .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound may cause skin irritation, serious eye irritation, and respiratory irritation, indicating its potential impact on cellular health . These effects suggest that the compound can alter cellular responses and metabolic activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it should be stored in a cool, dry place in a tightly closed container to maintain its stability . Over time, the compound may degrade, leading to changes in its biochemical activity and effectiveness.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. The threshold effects observed in these studies indicate that careful dosage control is necessary to avoid potential toxicity . The compound’s impact on animal models helps in understanding its safety and efficacy for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role as an organic intermediate suggests its participation in complex biochemical reactions, affecting the overall metabolic network .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation in different cellular compartments . Understanding its transport mechanisms helps in elucidating its role in cellular processes.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.2ClH/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13;;/h4-7H,8-11,16H2,1-3H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLNINVLZWODOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671948 |
Source


|
| Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193902-64-6 |
Source


|
| Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[3.1.0]hexane, 1-ethoxy-6-phenyl-, (1alpha,5alpha,6ba)- (9CI)](/img/no-structure.png)

![3-Ethyl-2-({3-[(3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-6-methyl-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B573241.png)

![[1,3]Thiazolo[5,4-G]isoquinoline](/img/structure/B573245.png)

![1,2,3,4-Tetrahydropyrido[3,4-d]pyridazine](/img/structure/B573250.png)




